4,6-Dichloro-2-cyclobutyl-5-methylpyrimidine
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Overview
Description
4,6-Dichloro-2-cyclobutyl-5-methylpyrimidine is a chemical compound with the molecular formula C9H10Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
The synthesis of 4,6-Dichloro-2-cyclobutyl-5-methylpyrimidine typically involves the chlorination of a precursor pyrimidine compound. One common method involves the reaction of 2-cyclobutyl-5-methylpyrimidine with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 6 positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4,6-Dichloro-2-cyclobutyl-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as cross-coupling with organometallic reagents, to form more complex structures.
Common reagents used in these reactions include bases, acids, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dichloro-2-cyclobutyl-5-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-cyclobutyl-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
4,6-Dichloro-2-cyclobutyl-5-methylpyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the cyclobutyl group.
4,6-Dichloro-5-methylpyrimidine: Similar but without the cyclobutyl group.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H10Cl2N2 |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4,6-dichloro-2-cyclobutyl-5-methylpyrimidine |
InChI |
InChI=1S/C9H10Cl2N2/c1-5-7(10)12-9(13-8(5)11)6-3-2-4-6/h6H,2-4H2,1H3 |
InChI Key |
WZFNRDAGAUKNME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2CCC2)Cl |
Origin of Product |
United States |
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